molecular formula C14H14N2O3S B2376764 N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 701228-79-7

N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2376764
CAS No.: 701228-79-7
M. Wt: 290.34
InChI Key: FWINROPIUXXION-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a 3-methoxyphenyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position. Oxalamides are versatile compounds with applications ranging from pharmaceuticals to materials science.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-11-5-2-4-10(8-11)16-14(18)13(17)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWINROPIUXXION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group. Its molecular formula is C15_{15}H15_{15}N3_{3}O2_{2}S, with a molecular weight of approximately 301.36 g/mol. The presence of a methoxyphenyl group and a thiophen-2-ylmethyl moiety contributes to its unique chemical properties, making it a subject of interest for various biological studies.

Research indicates that compounds within the oxalamide class often exhibit diverse mechanisms of action. The specific interactions of this compound with biological targets are still under investigation. Preliminary findings suggest that it may bind to specific enzymes or receptors, influencing their activity and potentially modulating various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites.
  • Cell Signaling Interference : The compound could disrupt cellular signaling pathways, affecting cell proliferation and survival.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Initial studies have shown potential against various bacterial strains.
  • Anticancer Properties : There is ongoing research into its efficacy in inhibiting cancer cell growth.
  • Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Efficacy

In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. Further research is needed to elucidate the specific molecular targets involved.

Biological Activity Tested Strains/Cell Lines Outcome
AntimicrobialE. coli, S. aureusSignificant inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions, allowing for the generation of derivatives with enhanced properties. Key steps include:

  • Formation of Oxalamide Linkage : Utilizing oxalyl chloride in the presence of amines.
  • Substitution Reactions : Modifying the methoxyphenyl and thiophenyl groups to optimize biological activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Substituent Effects on N1 and N2 Positions

N1-Aromatic Substituents
  • Target Compound : 3-Methoxyphenyl (electron-donating group).
  • Compound 20 (N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) : Replaces methoxy with a chloro substituent (electron-withdrawing). Chlorine may reduce solubility but enhance metabolic stability compared to methoxy .
N2-Heterocyclic/Alkyl Substituents
  • Target Compound : Thiophen-2-ylmethyl (sulfur-containing heterocycle).
  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : Uses a pyridine-ethyl group, offering nitrogen-based coordination sites. S336 is approved as a flavor enhancer, highlighting the role of heterocycles in sensory applications .
  • Compound 14 (N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide) : Combines thiazole and pyrrolidine moieties, demonstrating antiviral activity. The thiophene in the target compound may confer distinct electronic properties compared to thiazole .
Purity and Characterization
  • HPLC Purity : Compounds 13–15 () exhibit 90–95% purity, comparable to industrially relevant oxalamides like S336 .
  • Spectroscopic Data : Methoxy protons in the target compound’s 3-methoxyphenyl group would resonate near δ 3.8–4.0 ppm (similar to GMC-8), while thiophene protons may appear at δ 6.5–7.5 ppm .
Antiviral Activity
  • Compounds 13–15 : Exhibit activity as HIV entry inhibitors, with thiazole and pyrrolidine groups critical for binding . The target compound’s thiophene may mimic these interactions.
Flavor Enhancement
  • S336: A benchmark umami flavor agonist with regulatory approval.
Antimicrobial Activity
  • GMC Series () : Isoindoline-dione-containing oxalamides like GMC-8 show antimicrobial properties. The thiophene in the target compound could alter bioavailability or target specificity .

Structural and Functional Data Tables

Table 1: Key Oxalamide Derivatives and Properties

Compound Name N1 Substituent N2 Substituent Yield (%) Purity (%) Application/Activity Reference ID
Target Compound 3-Methoxyphenyl Thiophen-2-ylmethyl N/A N/A N/A
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl N/A >95 Umami flavor enhancer
Compound 20 3-Chlorophenyl 4-Methoxyphenethyl 33 >90 Antiviral (inferred)
GMC-8 3-Methoxyphenyl 1,3-Dioxoisoindolin-2-yl N/A N/A Antimicrobial
Compound 21 3-Ethoxyphenyl 4-Methoxyphenethyl 83 >90 Antiviral (inferred)

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Electronic Effect Solubility Impact Biological Role
3-Methoxy (electron-donating) Target Compound Increases π-density Enhances solubility Potential flavor/antiviral
3-Chloro (electron-withdrawing) Compound 20 Reduces π-density Lowers solubility Metabolic stability
Thiophene (heterocyclic) Target Compound Conjugation Moderate solubility Coordination/antiviral
Pyridine (heterocyclic) S336 Lewis basicity High solubility Flavor receptor binding

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